molecular formula C21H28N2O5S B11300070 N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide

Cat. No.: B11300070
M. Wt: 420.5 g/mol
InChI Key: ZJNCXSMVZOAJPY-UHFFFAOYSA-N
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Description

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a tetrahydrofuran ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide typically involves multiple stepsThe reaction conditions often require the use of polar solvents and acidic conditions to facilitate the removal of protecting groups and the formation of the desired product .

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to improve yield and purity. This involves the use of high-efficiency condensing agents and protic solvents to accelerate the reaction and reduce impurities. The purification process is streamlined to ensure high purity, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing pyrrole derivatives and tetrahydrofuran-based molecules. Examples include:

Uniqueness

What sets N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-propyl-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)sulfonyl-4,5-dimethyl-1-propylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C21H28N2O5S/c1-5-12-23-15(3)14(2)19(20(23)22-21(24)18-7-6-13-28-18)29(25,26)17-10-8-16(27-4)9-11-17/h8-11,18H,5-7,12-13H2,1-4H3,(H,22,24)

InChI Key

ZJNCXSMVZOAJPY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2CCCO2)S(=O)(=O)C3=CC=C(C=C3)OC)C)C

Origin of Product

United States

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